2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride
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Overview
Description
2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinones .
Scientific Research Applications
2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
- 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
Uniqueness
2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for targeted research and development .
Properties
CAS No. |
1803594-50-4 |
---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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